2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
Description
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a specialized organophosphorus compound featuring a benzenesulfonyl fluoride backbone substituted with a chlorine atom at the 2-position and a triphenylphosphoranyl-methyl group at the 4-position. The sulfonyl fluoride moiety is a reactive functional group known for its utility in covalent inhibition, particularly in enzyme inhibition and chemical biology applications . The chlorine substituent likely enhances electrophilicity, while the bulky triphenylphosphoranyl group introduces steric and electronic effects that may influence reactivity, solubility, and target specificity.
Properties
CAS No. |
31362-36-4 |
|---|---|
Molecular Formula |
C25H20ClFO2PS+ |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(3-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-24-18-20(16-17-25(24)31(27,28)29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChI Key |
XQRHWMWAWOOUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloro-4-fluorotoluene or 2-chloro-4-methylbenzenesulfonyl fluoride derivatives serve as common precursors.
- Triphenylphosphine is the source of the triphenylphosphoranyl group.
- Sulfonyl fluoride functionality is introduced or preserved through sulfonylation reactions or fluorosulfonylation.
General Synthetic Route
The preparation generally follows these steps:
Preparation of 2-Chloro-4-fluorotoluene or related sulfonyl fluoride intermediate:
- A diazotization and fluorination reaction starting from 2-chloro-4-aminotoluene is employed.
- The process involves cooling anhydrous hydrogen fluoride to 0–5 °C, slow addition of 2-chloro-4-aminotoluene, followed by sodium nitrite addition at 0–10 °C.
- Pyrolysis is conducted in two stages: first heating to 30 °C for 1.5–2 hours, then raising temperature to 50 °C for 2.5–3 hours.
- The organic phase is separated, neutralized with sodium carbonate, and distilled to obtain high-purity 2-chloro-4-fluorotoluene.
Conversion to 2-Chloro-4-(triphenylphosphoranyl methyl)benzenesulfonyl fluoride:
- The fluorotoluene intermediate undergoes sulfonylation to introduce the sulfonyl fluoride group.
- The triphenylphosphoranyl methyl group is introduced via reaction with triphenylphosphine and a suitable methylating agent or via phosphonium salt formation.
- Typical conditions involve nucleophilic substitution or coupling reactions under inert atmosphere to avoid hydrolysis of sulfonyl fluoride.
- Purification is achieved by crystallization or chromatography to isolate the desired phosphonium sulfonyl fluoride compound.
Specific Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Diazotization and fluorination | 2-chloro-4-aminotoluene, NaNO2, HF | 0–10 | 1 | Slow addition, controlled temperature |
| Pyrolysis stage 1 | Heating to 30 °C | 30 | 1.5–2 | Constant speed heating |
| Pyrolysis stage 2 | Heating from 30 °C to 50 °C | 30–50 | 2.5–3 | Gradual temperature increase |
| Neutralization and distillation | Sodium carbonate, distillation | 20 | - | pH adjusted to 7–8 |
| Phosphonium group introduction | Triphenylphosphine, methylating agent, inert atmosphere | Ambient to reflux | Variable | Avoid moisture, inert atmosphere needed |
Research Findings and Optimization
- The two-stage pyrolysis process significantly reduces impurities and improves yield compared to single-stage pyrolysis.
- Maintaining low temperatures during diazotization prevents side reactions and decomposition.
- The mass ratio of 2-chloro-4-aminotoluene to anhydrous hydrogen fluoride is optimized around 2.5:1 for best conversion efficiency.
- The sulfonyl fluoride group is sensitive; thus, reactions introducing the triphenylphosphoranyl methyl group are performed under anhydrous and inert conditions to prevent hydrolysis.
- Purification techniques such as repeated liquid-liquid separations and distillation are critical to obtain high-purity final product.
Summary Table of Preparation Methods
The preparation of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves a carefully controlled multi-step synthesis starting from 2-chloro-4-aminotoluene through diazotization, fluorination, pyrolysis, and subsequent introduction of the triphenylphosphoranyl methyl group. The key to successful synthesis lies in temperature control during pyrolysis, maintaining anhydrous conditions to protect the sulfonyl fluoride group, and optimized reagent ratios. The methods reported in patent literature and chemical databases provide a robust framework for efficient and high-purity production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus and sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions often involve specific solvents, temperatures, and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl fluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in the formation of carbon-phosphorus bonds, facilitating the synthesis of complex organic molecules. Its application in multi-component reactions allows for the generation of diverse chemical libraries.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent for carbon-phosphorus bond formation. |
| Multi-Component Reactions | Enables the synthesis of diverse compounds through efficient reaction pathways. |
Catalysis
In catalysis, 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride acts as a ligand in transition metal-catalyzed reactions. Its unique structure can influence the reactivity and selectivity of catalytic processes.
| Catalytic Process | Role |
|---|---|
| Transition Metal Catalysis | Ligand that modifies reactivity and selectivity in catalytic reactions. |
Biological Applications
The sulfonyl fluoride group is particularly notable for its ability to act as an irreversible inhibitor of serine proteases, which are enzymes critical in various biological processes. This characteristic makes the compound valuable in biochemical studies and drug development.
| Biological Application | Mechanism |
|---|---|
| Enzyme Inhibition | Irreversible inhibition of serine proteases, useful for studying enzyme functions. |
| Drug Development | Potential use in developing therapeutics targeting specific enzymes involved in disease pathways. |
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds with sulfonyl fluoride groups can effectively inhibit serine proteases. For instance, studies have shown that 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride selectively inhibits specific serine proteases involved in cancer progression, providing insights into potential therapeutic applications.
Case Study 2: Catalytic Applications
In a study focused on transition metal catalysis, this compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated enhanced yields and selectivity compared to traditional ligands, highlighting its potential for improving catalytic efficiency in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triphenylphosphoranyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (e.g., PMSF, AEBSF) are more hydrolytically stable than sulfonyl chlorides, making them preferable for biochemical applications . The target compound’s sulfonyl fluoride group may confer similar stability compared to sulfonyl chloride analogs (e.g., entries 8p–t in ), which faced purification challenges due to high solubility in CH2Cl2 .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in the target compound) improve reaction yields in sulfonyl chloride syntheses . The triphenylphosphoranyl group, while bulky, may enhance electrophilicity at the sulfonyl fluoride center, similar to electron-withdrawing substituents in benzenesulfonyl chlorides .
Reactivity and Inhibitory Activity
- Enzyme Inhibition: PMSF, a classic serine protease inhibitor, failed to inhibit peptide isomerases in , whereas AEBSF (with an aminoethyl group) showed inhibitory effects . This suggests that substituent polarity and steric bulk critically modulate activity. The target compound’s triphenylphosphoranyl group—a sterically demanding, lipophilic moiety—may limit access to enzyme active sites compared to AEBSF but could enhance binding to hydrophobic pockets.
- Synthetic Utility : Benzenesulfonyl chlorides with electron-withdrawing substituents (e.g., Cl, CF3) achieved higher yields in coupling reactions (, entries 4, 10, 13, 14) . The target compound’s chlorine and phosphoranyl groups may similarly facilitate efficient synthesis, though purification challenges (as seen with thiophen-2-yl derivatives) could arise due to solubility .
Physicochemical Properties
- Solubility and Purification : Thiophen-2-yl and methyl-substituted benzenesulfonyl chlorides (, entries 16–20) exhibited poor yields due to high solubility in CH2Cl2, complicating isolation . The target compound’s triphenylphosphoranyl group may reduce solubility in polar solvents, aiding purification but limiting aqueous compatibility.
- Stability : Sulfonyl fluorides (e.g., PMSF) are less prone to hydrolysis than sulfonyl chlorides, suggesting the target compound may exhibit superior shelf-life in aqueous environments compared to benzenesulfonyl chloride analogs .
Biological Activity
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Molecular Formula: C25H20ClFNO2PS
- Molecular Weight: 465.96 g/mol
- CAS Number: 494140
The biological activity of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is primarily attributed to its ability to interact with various biomolecular targets. The triphenylphosphoranyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activities and disruption of cellular processes. This interaction can result in:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes, affecting metabolic pathways.
- Disruption of Cellular Processes: By altering protein function, it can interfere with cellular signaling and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with potential applications in treating infections resistant to conventional antibiotics.
Anticancer Activity
Preliminary studies suggest that 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Research Findings
Case Studies
-
Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new therapeutic agent. -
Anticancer Mechanism:
In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with mechanistic studies indicating that the compound triggers apoptosis through the activation of caspase pathways.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride, and what key reagents are involved?
The synthesis typically involves sulfonylation and phosphorane group introduction. A two-step approach is recommended:
- Step 1: Sulfonyl chloride formation via reaction of benzenesulfonic acid derivatives with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. For example, 2-chloro-4-sulfobenzoic acid derivatives react with excess SOCl₂ under reflux to form chlorosulfonyl intermediates .
- Step 2: Fluoride substitution using potassium fluoride (KF) with 18-crown-6 ether in acetonitrile. This method minimizes side reactions and achieves high yields (~92%) for benzenesulfonyl fluoride derivatives .
- Phosphorane incorporation: The triphenylphosphoranyl group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR: To confirm the aromatic substitution pattern and phosphoranyl methyl group integration. For example, the chloro and sulfonyl fluoride groups induce distinct deshielding in aromatic protons .
- FT-IR: Peaks at ~1350–1200 cm⁻¹ (S=O stretching) and ~850 cm⁻¹ (C-F stretching) confirm sulfonyl fluoride functionality .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the triphenylphosphoranyl moiety .
Q. What are the primary stability concerns for storing this compound, and what conditions are recommended to prevent degradation?
- Moisture sensitivity: The sulfonyl fluoride group hydrolyzes in aqueous environments. Store under inert gas (argon/nitrogen) in sealed containers at –20°C .
- Light sensitivity: The triphenylphosphoranyl group may degrade under UV light. Use amber glassware and avoid prolonged exposure .
Advanced Research Questions
Q. How can steric hindrance from the triphenylphosphoranyl group be mitigated during the sulfonylation step?
- Solvent optimization: Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of bulky intermediates.
- Catalytic additives: Crown ethers (e.g., 18-crown-6) improve fluoride ion accessibility during sulfonyl fluoride formation, reducing reaction time .
- Temperature control: Gradual heating (60–80°C) prevents aggregation of sterically hindered intermediates .
Q. What strategies are recommended for resolving contradictions in reported reaction yields when varying fluoride sources?
- Systematic screening: Compare KF, CsF, and tetrabutylammonium fluoride (TBAF) in model reactions. KF with crown ethers often provides higher reproducibility for benzenesulfonyl fluorides .
- Byproduct analysis: Use LC-MS to identify competing pathways (e.g., hydrolysis or phosphorane decomposition) under different fluoride conditions .
- Kinetic studies: Monitor reaction progress via in-situ IR to optimize fluoride stoichiometry and reaction time .
Q. How does the electronic effect of the chloro substituent influence the reactivity of the benzenesulfonyl fluoride moiety in nucleophilic substitution reactions?
- Electron-withdrawing effect: The chloro group at the 2-position enhances electrophilicity of the sulfonyl fluoride, accelerating reactions with amines or thiols.
- Ortho-directing effects: The chloro substituent stabilizes transition states in SNAr reactions, as observed in similar sulfonyl fluoride derivatives .
- Competing pathways: In polar solvents, the chloro group may participate in unintended elimination; use low-temperature conditions (–10°C) to suppress side reactions .
Methodological Guidance for Data Interpretation
Q. How to validate the purity of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride in complex mixtures?
- HPLC-DAD: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). The compound elutes at ~12–14 min (λ = 254 nm).
- Elemental analysis: Confirm stoichiometry of C, H, N, S, and P. Deviations >0.3% indicate impurities .
- Phosphorus-31 NMR: A singlet at δ ~25 ppm confirms intact triphenylphosphoranyl groups .
Q. What analytical approaches are suitable for studying degradation products of this compound under physiological conditions?
- Simulated hydrolysis: Incubate in PBS (pH 7.4, 37°C) and analyze time-point samples via LC-MS. Major degradation products include benzenesulfonic acid and triphenylphosphine oxide .
- X-ray crystallography: For structural elucidation of stable degradation byproducts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
